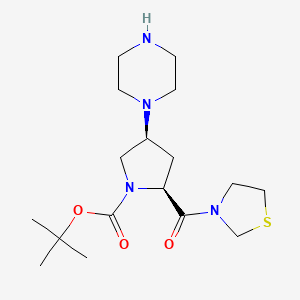
tert-Butyl (2S,4S)-4-(piperazin-1-yl)-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2S,4S)-4-(piperazin-1-yl)-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate: is a complex organic compound that features a combination of piperazine, thiazolidine, and pyrrolidine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S,4S)-4-(piperazin-1-yl)-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine core, followed by the introduction of the thiazolidine and piperazine groups. Common reagents used in these steps include protecting groups, coupling agents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening methods to identify the best catalysts and solvents, as well as the implementation of continuous flow chemistry techniques to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
tert-Butyl (2S,4S)-4-(piperazin-1-yl)-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or alkanes.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl (2S,4S)-4-(piperazin-1-yl)-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its piperazine and thiazolidine groups are of particular interest due to their presence in many bioactive compounds.
Medicine
In medicine, this compound may serve as a lead compound for the development of new drugs. Its potential therapeutic applications could include treatments for various diseases, depending on its biological activity.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical processes. Its unique structure could provide advantages in terms of reactivity and stability.
作用機序
The mechanism of action of tert-Butyl (2S,4S)-4-(piperazin-1-yl)-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and signaling pathways.
類似化合物との比較
Similar Compounds
Similar compounds to tert-Butyl (2S,4S)-4-(piperazin-1-yl)-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate include other molecules that feature piperazine, thiazolidine, or pyrrolidine groups. Examples include:
Piperazine derivatives: Often used in pharmaceuticals for their psychoactive and anthelmintic properties.
Thiazolidine derivatives: Known for their applications in diabetes treatment and as anti-inflammatory agents.
Pyrrolidine derivatives: Commonly found in natural products and synthetic drugs with various biological activities.
Uniqueness
The uniqueness of this compound lies in its combination of these three functional groups, which may confer distinct chemical and biological properties. This combination allows for the exploration of new therapeutic avenues and the development of novel compounds with enhanced efficacy and selectivity.
特性
分子式 |
C17H30N4O3S |
|---|---|
分子量 |
370.5 g/mol |
IUPAC名 |
tert-butyl (2S,4S)-4-piperazin-1-yl-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H30N4O3S/c1-17(2,3)24-16(23)21-11-13(19-6-4-18-5-7-19)10-14(21)15(22)20-8-9-25-12-20/h13-14,18H,4-12H2,1-3H3/t13-,14-/m0/s1 |
InChIキー |
QXDPIMRGWIOYQZ-KBPBESRZSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)N2CCSC2)N3CCNCC3 |
正規SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)N2CCSC2)N3CCNCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


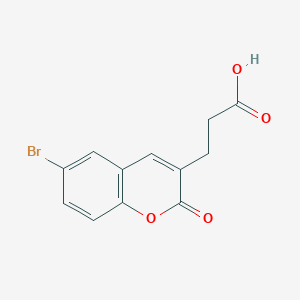

![4-[(6R)-2-Amino-6,7,8,9-tetrahydro-1-methoxy-5H-benzocyclohepten-6-yl]-1-piperazineethanol](/img/structure/B11832874.png)
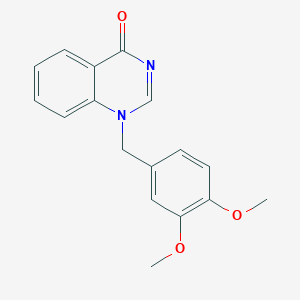
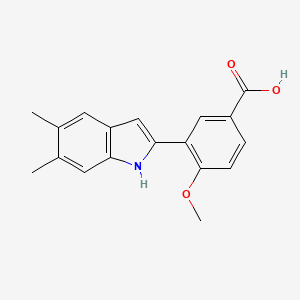
![Ethyl 2-amino-2-[(2-phenylacetyl)hydrazinylidene]acetate](/img/structure/B11832890.png)
![Oxirane, 2-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]-, (2S)-](/img/structure/B11832895.png)



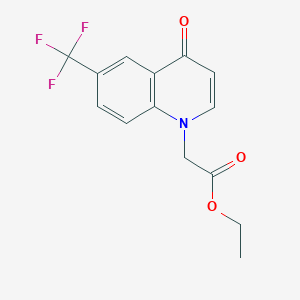
![8-Bromo-N-((5-fluoro-2,3-dihydrobenzofuran-4-yl)methyl)imidazo[1,5-c]pyrimidin-5-amine](/img/structure/B11832927.png)
![[2,3'-Biquinoline]-2'-carboxylic acid](/img/structure/B11832943.png)

